2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid - 2092721-01-0

2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Catalog Number: EVT-1770809
CAS Number: 2092721-01-0
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pravadoline (B)

  • Compound Description: Pravadoline (B) is an analgesic drug. []
  • Relevance: The compound 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3- b]pyrrol-4-yl)phenylmethanone (1) is a thiophene analog of Pravadoline (B). [] While the core structures differ, the presence of similar substituents and potential for analgesic activity makes it relevant to 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid. Exploring thiophene analogs, like compound 1, could provide insights into structure-activity relationships and lead to new derivatives of 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid with potentially enhanced analgesic properties.

Zopolrestat (1a)

  • Compound Description: Zopolrestat (1a) and its analogs are potent aldose reductase inhibitors. They feature a benzothiazole side chain. []
  • Relevance: This research explores the impact of incorporating benzothiazole side chains, found in Zopolrestat and its analogs, into various heterocyclic systems with a pendant acetic acid moiety. [] The study emphasizes the significance of the benzothiazole moiety for potent aldose reductase inhibition. While no specific compounds with direct structural similarity to 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid are mentioned, the study highlights the potential of exploring similar structural modifications. Incorporating a benzothiazole side chain into the structure of 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid could be investigated for potential aldose reductase inhibitory activity.

3-(5-Amino-1,3,4-oxadiazol-2-yl)-4-hydroxy-2H[1]-benzopyran-2-one (2a-d)

  • Compound Description: This compound is a key intermediate in a study focused on synthesizing new oxadiazolo[1,3,5]triazine, 1,2,4-triazolo, and thiadiazolo[1,3,4]oxadiazole derivatives. []
  • Relevance: The synthesis of these heterocyclic systems involves reacting 3-Formyl-4-hydroxycoumarin with semicarbazide, followed by oxidative cyclization. [] This methodology could be relevant for synthesizing analogs of 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid. The presence of the oxadiazole ring in both this compound and potential derivatives of 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid suggests a structural connection. Exploring these synthetic routes might yield new compounds with potentially interesting biological activities.
  • Compound Description: Four liquid crystals (LCs) with the core structure 3,7a-bis(4-alkyloxyphenyl)-7,7a-dihydro-6H-isoxazolo[2,3-d][1,2,4]oxadiazol-6-yl)acetic acid were synthesized and studied for their mesomorphic behavior. []
  • Relevance: These LCs are obtained via a double [3 + 2] 1,3-dipolar cycloaddition involving vinylacetic acid. [] While the core structures differ, the shared acetic acid moiety and the use of similar synthetic methodologies make them relevant to 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid. Understanding the structure-property relationships of these LCs could provide insights into designing new materials based on 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid or its derivatives.

Properties

CAS Number

2092721-01-0

Product Name

2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid

IUPAC Name

2-(4-cyclopentyl-6-oxopyrimidin-1-yl)acetic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c14-10-5-9(8-3-1-2-4-8)12-7-13(10)6-11(15)16/h5,7-8H,1-4,6H2,(H,15,16)

InChI Key

XWKPFLRDOXGELB-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CC(=O)O

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.